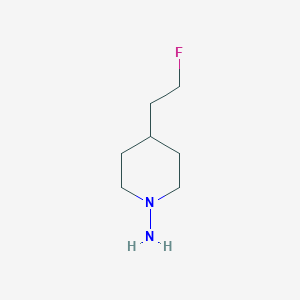

4-(2-Fluoroethyl)piperidin-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-fluoroethyl)piperidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15FN2/c8-4-1-7-2-5-10(9)6-3-7/h7H,1-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUOPHAVRTGSCML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCF)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Fluoroethyl Piperidin 1 Amine and Its Scaffolds

Introduction of the Fluoroethyl Group into Piperidine (B6355638) Derivatives

Precursor Design and Synthesis for Fluoroethylation

The synthesis of fluorinated piperidine analogues often begins with the strategic design and construction of precursor molecules amenable to fluoroethylation. A common approach involves the use of piperidine-based scaffolds that can be chemically modified to introduce a fluoroethyl group. For instance, the synthesis of conformationally restricted fluorinated analogues of piperidine has been reported based on a 2-azaspiro[3.3]heptane scaffold. enamine.net This method's simplicity and the use of inexpensive starting materials allow for large-scale production. enamine.net

Another strategy involves the functionalization of the piperidine ring itself. For example, in the synthesis of σ1 receptor ligands, a key step involves the conjugate addition of phenylboronic acid to dihydropyridin-4(1H)-ones, followed by homologation of the resulting ketones. researchgate.netunityfvg.it This creates a framework onto which an aminoethyl group can be introduced. researchgate.netunityfvg.it The synthesis of various piperidine derivatives often relies on the modification of existing piperidine rings or the construction of the ring itself through methods like hydrogenation of pyridine (B92270) precursors. nih.gov

Radiosynthetic Approaches for Fluorine-18 (B77423) Labeling of Piperidine Derivatives

The introduction of the positron-emitting isotope fluorine-18 ([18F]) into piperidine derivatives is a critical step for their use as tracers in Positron Emission Tomography (PET). This process, known as radiosynthesis, requires specialized techniques to handle the short half-life and high radioactivity of [18F].

Strategies for [18F]Fluorination of Piperidine Scaffolds

A variety of strategies have been developed for the [18F]fluorination of piperidine and other molecular scaffolds. Nucleophilic substitution with [18F]fluoride is a widely used method. nih.govfrontiersin.org This approach often involves the displacement of a good leaving group, such as a tosylate or a nitro group, from a precursor molecule. mdpi.comrsc.org

Recent advancements have focused on expanding the scope of [18F]fluorination to include electron-rich aromatic systems, which are often challenging substrates for traditional nucleophilic aromatic substitution (SNAr) reactions. nih.govnih.gov Transition-metal-mediated methods, particularly using copper or palladium catalysts, have emerged as powerful tools for this purpose. nih.govnih.gov For instance, copper-mediated radiofluorination of arylboronic acids has shown high functional group tolerance and is effective for a range of substrates. nih.gov These methods can be applied to the synthesis of clinically relevant radiotracers. nih.gov

The choice of leaving group and reaction conditions is crucial for successful [18F]fluorination. For example, the use of diaryliodonium salts as precursors in copper-catalyzed reactions has proven effective. nih.gov Additionally, novel leaving groups like DABCO have been investigated for the synthesis of [18F]fluoropyridines. frontiersin.org

Optimization of Radiochemical Yields and Purity

Maximizing the radiochemical yield (RCY) and ensuring high radiochemical purity are paramount in the production of PET tracers. Optimization studies often involve fine-tuning reaction parameters such as temperature, reaction time, and the concentration of reagents. nih.govnih.gov

For instance, in the synthesis of [18F]MDL100907, optimization of the reaction conditions using non-radioactive fluorine-19 (19F) as a surrogate for [18F] led to a significant improvement in the radiochemical yield, from a reported 3% to 19-22%. nih.gov This "cold" optimization approach is a cost-effective and safer way to develop robust radiosynthesis protocols. nih.gov Similarly, for the synthesis of [18F]Flurpiridaz, a detailed set of cold labeling experiments helped to identify optimal conditions, resulting in a high radiochemical yield of 55-65% with over 98% purity in the final automated process. nih.gov

The choice of base and solvent can also dramatically impact the outcome of the reaction. Studies have shown that lower base concentrations can sometimes lead to higher yields. nih.gov Purification of the final radiolabeled product, often achieved through high-performance liquid chromatography (HPLC) or solid-phase extraction (SPE), is essential to remove unreacted precursors and byproducts, ensuring the final product meets stringent quality standards for clinical use. researchgate.netnih.govnih.gov

| Radiotracer | Precursor | Method | Radiochemical Yield (RCY) | Radiochemical Purity |

| [18F]MDL100907 | - | Optimized 19F-conditions | 19-22% | >99% |

| [18F]Flurpiridaz | Precursor 6 | Fully automated synthesis | 55-65% | >98% |

| [18F]Fallypride | - | Tracer-level 19F-approach | 74-82% | >99% |

| [18F]Lu-LuFL | - | Automated synthesis with SPE | 23.58% ± 2.20% | >99% |

| 6-[18F]FDOPA | Stannyl precursor | Automated radiosynthesis | 54 ± 5% | - |

Development of Automated Radiosynthesis Modules

To ensure safety, reproducibility, and compliance with Good Manufacturing Practice (cGMP), the automation of radiosynthesis has become standard practice. researchgate.netnih.gov Automated synthesis modules, such as the AllinOne and TRACERlab platforms, are designed to perform the entire radiosynthesis process, from the initial trapping of [18F]fluoride to the final formulation of the radiotracer, with minimal manual intervention. nih.govresearchgate.netnih.gov

The development of automated protocols often requires adapting manual procedures to the constraints of the synthesis module. mdpi.com This may involve adjusting reagent volumes and optimizing purification steps. mdpi.com For example, a fully automated synthesis of [18F]Flurpiridaz was developed on a modular lab-pharmtracer (ML-PT) device, which eliminated the need for external HPLC purification. nih.gov Similarly, automated methods have been successfully developed for a variety of other [18F]-labeled radiopharmaceuticals, achieving high yields and specific activities. researchgate.netnih.gov The automation of these processes is crucial for the routine production of PET tracers for both preclinical research and clinical applications. researchgate.netnih.govnih.gov

Stereoselective Synthesis of Related Fluoroethyl Piperidine Derivatives

The biological activity of piperidine-containing compounds can be highly dependent on their stereochemistry. google.com Therefore, the development of stereoselective synthetic methods is of great importance. This involves controlling the three-dimensional arrangement of atoms in the molecule, particularly at the chiral centers within the piperidine ring. google.com

Several strategies have been employed to achieve stereoselective synthesis of piperidine derivatives. One approach is the use of chiral catalysts in reactions such as asymmetric hydrogenation. nih.govrsc.org For example, rhodium-catalyzed C-H insertion reactions have been used for the site-selective and stereoselective functionalization of piperidines. nih.gov The choice of catalyst and protecting group on the piperidine nitrogen can direct the functionalization to different positions (C2, C3, or C4) of the ring. nih.gov

Another strategy involves starting from a chiral precursor. For instance, the synthesis of a syn-fluoro-piperidine pharmacophore was achieved through the asymmetric hydrogenation of a fluoroenamide derived from a pyridine precursor. scientificupdate.com Enzymatic dynamic asymmetric transamination of a fluoroketone is another approach that avoids direct stereoselective fluorination. scientificupdate.com The conformational behavior of fluorinated piperidines is influenced by a combination of factors including electrostatic interactions, hyperconjugation, and steric effects, which can be studied using NMR spectroscopy and computational methods. researchgate.net

Advanced Synthetic Transformations for 4-(2-Fluoroethyl)piperidin-1-amine and its Analogs

The synthesis of this compound and its analogs often involves a series of advanced synthetic transformations. These can include the formation of the piperidine ring itself, as well as subsequent functionalization. nih.gov

Hydrogenation of substituted pyridines is a common method for constructing the piperidine core. nih.gov Recent developments have focused on making this process more efficient and selective, using both metal- and organocatalysis. nih.gov Intramolecular cyclization reactions, such as the aza-Michael reaction, are also employed to form the piperidine ring. nih.gov

Once the piperidine scaffold is in place, further modifications can be made. For example, in the synthesis of σ1 receptor ligands, a key step is the homologation of a ketone intermediate, which extends a carbon chain to allow for the introduction of the aminoethyl group. researchgate.netunityfvg.it Reductive amination is a widely used method for introducing the amine functionality. researchgate.netunityfvg.it The synthesis of a series of 4-amino-piperidine derivatives has been achieved through a sequence involving reductive amination followed by acylation. researchgate.net These advanced transformations allow for the creation of a diverse range of analogs with potentially different pharmacological properties. nih.govresearchgate.net

Chemical Reactivity and Functionalization Studies of 4 2 Fluoroethyl Piperidin 1 Amine

Reactivity Profiles of the Piperidine (B6355638) Nitrogen and Fluoroethyl Group

The chemical behavior of 4-(2-Fluoroethyl)piperidin-1-amine is dictated by its three primary functional components: the secondary piperidine nitrogen, the primary exocyclic amino group (at the 1-position), and the fluoroethyl substituent. The N-amino group (-NH2) attached directly to the piperidine nitrogen is generally the most nucleophilic and basic site in the molecule. This enhanced nucleophilicity, compared to the endocyclic piperidine nitrogen, makes it the primary site for reactions with electrophiles such as alkyl halides and acylating agents.

The secondary amine within the piperidine ring also possesses nucleophilic character, though it is sterically more hindered and less basic than the exocyclic primary amine. Under certain conditions, particularly if the primary amine is protected, this nitrogen can participate in substitution and condensation reactions.

The fluoroethyl group, in contrast, is relatively unreactive under typical nucleophilic or electrophilic conditions. The carbon-fluorine bond is strong and not easily displaced. However, the fluorine atom exerts a significant electron-withdrawing inductive effect, which can influence the basicity of the piperidine nitrogen. This effect is expected to be modest due to the separation by several carbon atoms. The fluoroethyl group is generally stable under conditions used to modify the amino groups.

Derivatization at the Piperidine Ring for Structural Modification

The presence of two distinct amino functionalities on the piperidine core allows for a range of selective modifications, leading to a diverse array of derivatives.

The primary amino group at the N-1 position is the most accessible site for functionalization. Standard transformations for primary amines can be readily applied. For instance, acylation with acid chlorides or anhydrides would yield the corresponding amides. Similarly, reaction with sulfonyl chlorides would produce sulfonamides. Reductive amination with aldehydes or ketones, in the presence of a reducing agent like sodium triacetoxyborohydride, would lead to the formation of secondary or tertiary amines at the exocyclic position. nih.gov

The secondary nitrogen within the piperidine ring can be targeted for derivatization, often after protection of the more reactive primary amino group. For example, if the N-1 amino group is protected with a suitable group like tert-butoxycarbonyl (Boc), the endocyclic nitrogen can then be alkylated or acylated. niscpr.res.inresearchgate.net Subsequent deprotection would then yield a derivative functionalized at the ring nitrogen.

The bifunctional nature of this compound makes it an attractive precursor for the synthesis of more complex heterocyclic systems. Reaction with dicarbonyl compounds or their equivalents can lead to the formation of new heterocyclic rings. For example, condensation with a 1,3-dicarbonyl compound could potentially lead to the formation of a pyrimidine-fused piperidine system.

Furthermore, the primary amino group can be converted into other functionalities that can participate in cyclization reactions. For instance, conversion of the amino group to a hydrazine (B178648) or a hydroxylamine (B1172632) would open up pathways to form various five- and six-membered heterocyclic rings fused to the piperidine core. Intramolecular cyclization reactions could also be envisaged, for example, if a suitable electrophilic center is introduced elsewhere in the molecule that can react with one of the nitrogen atoms. nih.gov

Reaction Kinetics and Mechanistic Investigations of Derivatization Reactions

Detailed kinetic and mechanistic studies on the derivatization of this compound are not extensively reported in the literature. However, the principles of nucleophilic substitution and condensation reactions provide a solid framework for understanding these transformations.

The relative rates of reaction at the two nitrogen atoms would be a key area for investigation. It is expected that the exocyclic primary amine would react significantly faster with most electrophiles due to its higher basicity and lower steric hindrance. This chemoselectivity would be a valuable tool in synthetic design. Kinetic studies could quantify this reactivity difference by following the reaction progress using techniques such as NMR spectroscopy or chromatography.

Mechanistic investigations would likely focus on the role of the solvent, temperature, and stoichiometry in controlling the outcome of derivatization reactions. For example, in reactions aiming to form fused heterocyclic systems, understanding the mechanism would be crucial for optimizing yields and preventing the formation of undesired side products. Computational modeling could also provide valuable insights into the transition states of these reactions, helping to explain observed regioselectivity and stereoselectivity. chemistryviews.org

Applications As a Building Block in Complex Molecular Synthesis

In Medicinal Chemistry Research

In the realm of medicinal chemistry, the 4-(2-fluoroethyl)piperidine (B2576331) scaffold is instrumental in the design and synthesis of innovative molecules with therapeutic potential. nih.govresearchgate.net Its unique structural and physicochemical properties make it a valuable component in the development of new drugs. nih.gov

The synthesis of novel molecular frameworks that include the fluoroethyl piperidine (B6355638) unit is a subject of ongoing research. mdpi.comnih.gov Chemists have devised various synthetic routes to access these valuable structures. For instance, one approach involves the conjugate addition of a phenyl nucleophile to α,β‐unsaturated ketones, followed by the introduction of a C2 chain via a Wittig reaction and subsequent conversion of an ester group into the desired amino moiety. nih.gov Another strategy employs the palladium-catalyzed hydrogenation of pyridine (B92270) moieties, which has proven effective for substrates that are not amenable to rhodium catalysis and is tolerant of air and moisture. nih.gov These synthetic methodologies provide access to a diverse range of piperidine-containing compounds for further biological evaluation. nih.govnih.gov

The 4-(2-fluoroethyl)piperidine moiety has been incorporated into ligands designed to interact with various biological targets. In preclinical in vitro studies, these compounds have demonstrated significant binding affinities for receptors implicated in a range of diseases. For example, a derivative of 4-(2-fluoroethyl)piperidine has been shown to be a potent inhibitor of the colony-stimulating factor 1 receptor (CSF1R), a key player in neuroinflammation. nih.govresearchgate.net Specifically, the non-radioactive ligand, 5-cyano-N-(4-(4-(2-fluoroethyl)piperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide, exhibited a high binding affinity for CSF1R with an IC50 value of 3.42 ± 0.33 nM. nih.gov This indicates that the 2-fluoroethyl substituent is well-tolerated for binding to this receptor. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. nih.govnih.gov By systematically modifying the chemical structure of fluoroethyl piperidine derivatives and assessing their biological activity, researchers can identify key structural features that govern their potency and selectivity. nih.govnih.gov For instance, in the development of influenza virus inhibitors, SAR studies revealed that the ether linkage between a quinoline (B57606) and a piperidine ring was critical for inhibitory activity. nih.govnih.gov The strategic introduction of a fluorine atom can also significantly impact a molecule's biological properties. researchgate.net

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design aimed at discovering novel chemical entities with improved properties. researchgate.netresearchgate.netnih.gov The 4-(2-fluoroethyl)piperidine moiety can serve as a bioisosteric replacement for other chemical groups to enhance a molecule's drug-like characteristics. sci-hub.senih.gov Bioisosterism involves the substitution of one atom or group of atoms with another that has similar physical or chemical properties, with the goal of creating a new compound with similar or improved biological activity. sci-hub.se The introduction of a fluoroethyl group, for example, can modulate a compound's lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile. acs.org

In Radiopharmaceutical Chemistry: Precursor for Positron Emission Tomography (PET) Imaging Agents

The unique properties of the 4-(2-fluoroethyl)piperidine scaffold also make it an important precursor in the development of radiolabeled compounds for positron emission tomography (PET) imaging. nih.govresearchgate.netresearchgate.net PET is a non-invasive imaging technique that allows for the visualization and quantification of physiological processes at the molecular level.

The introduction of a fluorine-18 (B77423) (¹⁸F) radioisotope onto the 4-(2-fluoroethyl)piperidine core enables the creation of PET tracers for a variety of research applications. nih.govresearchgate.netresearchgate.net These radiolabeled ligands can be used to study the distribution and density of specific molecular targets in the living brain, providing valuable insights into disease mechanisms and aiding in the development of new therapies.

For example, ¹⁸F-labeled derivatives of 4-(2-fluoroethyl)piperidine have been developed as PET imaging agents for the colony-stimulating factor 1 receptor (CSF1R), a biomarker for neuroinflammation. nih.govresearchgate.netresearchgate.net One such tracer, [¹⁸F]1 (5-cyano-N-(4-(4-(2-[¹⁸F]fluoroethyl)piperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide), has shown promise in preclinical models of neuroinflammation, demonstrating specific binding to CSF1R. nih.govresearchgate.netresearchgate.net These tracers have the potential to be used in the study of neurodegenerative diseases like Alzheimer's disease, where neuroinflammation plays a significant role. nih.govresearchgate.net

Furthermore, the development of ¹⁸F-labeled ligands extends to other important neurological targets, including tau pathologies, which are a hallmark of Alzheimer's disease and other tauopathies. nih.gov Researchers are also exploring the use of these tracers for imaging muscarinic acetylcholine (B1216132) receptors, which are involved in various cognitive functions.

Preclinical in vivo Imaging Methodology and Biodistribution Research in Animal Models

Radiolabeled derivatives of fluoroethyl-piperidine structures are frequently developed as probes for Positron Emission Tomography (PET), a non-invasive imaging technique used to observe metabolic and physiological processes in living subjects. nih.govnih.gov PET imaging relies on detecting pairs of gamma rays emitted indirectly by a positron-emitting radionuclide, most commonly Fluorine-18 (18F). nih.govnih.gov The 18F isotope is favored due to its optimal physical half-life (109.8 minutes) and low positron energy, which results in high-resolution images. nih.gov

In preclinical research, animal models, typically rats or mice, are used to evaluate the potential of new radiotracers. nih.govnih.gov The methodology involves synthesizing the 18F-labeled compound and administering it to the animal. nih.gov The animal is then imaged using a small-animal PET scanner to track the distribution of the radiotracer throughout the body over time. nih.gov This provides crucial information on which organs or tissues the compound targets and accumulates in. nih.gov

Biodistribution studies for derivatives structurally related to 4-(2-Fluoroethyl)piperidin-1-amine have been conducted to assess their potential for imaging specific biological targets, such as sigma-1 receptors in the central nervous system (CNS). nih.gov For example, the radiotracer [18F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine ([18F]SFE) was evaluated in awake adult male rats. nih.gov Following administration, the regional brain radioactivity concentrations were measured. The uptake was highest in the occipital and frontal cortex and lowest in the hippocampus. nih.gov The tracer demonstrated good brain penetration and clearance characteristics, which are desirable for a CNS imaging agent. nih.gov

Another related compound, [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine, also showed high brain uptake in rats. nih.gov Furthermore, it exhibited significant accumulation in B16 melanoma tumors in nude mice, suggesting potential applications in oncology imaging. nih.gov

Below is a table summarizing the biodistribution data for a representative radiolabeled fluoroethyl-piperidine derivative in rats.

| Organ | % Injected Dose/gram (%ID/g) at 15 min |

| Occipital Cortex | 1.86 ± 0.06 |

| Frontal Cortex | 1.76 ± 0.38 |

| Hippocampus | 1.01 ± 0.02 |

| Data for [¹⁸F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine in awake adult male rats. nih.gov |

Metabolic Stability Studies of Radiolabeled Derivatives in Research Organisms

The metabolic stability of a radiotracer is a critical factor determining its suitability for PET imaging. nih.gov A tracer that is rapidly metabolized can lead to complex data interpretation, as the detected radioactive signal may originate from multiple chemical species with different biological properties. nih.gov Therefore, studies are conducted in research organisms to identify the metabolic fate of the compound. nih.gov

For derivatives of fluoroethyl-piperidine, metabolic stability has been a key area of investigation. In studies with [18F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine ([18F]SFE), metabolite analysis in rats at 1 hour post-injection revealed that the tracer was largely intact in the brain. nih.gov This indicates good metabolic stability within the target organ, which is a highly favorable characteristic for a CNS PET ligand. nih.gov

In contrast, other radiolabeled piperidine derivatives have shown susceptibility to metabolic breakdown. For instance, studies on radiotracers containing a 4-(4-[18F]-fluorobenzyl)piperidine moiety showed significant radiodefluorination, evidenced by a high accumulation of radioactivity in bone and cartilage. nih.gov This defluorination was confirmed to result from in vivo hydroxylation of the benzyl (B1604629) ring. nih.gov However, for radiotracers where the 18F is placed on the 3-position of the piperidine ring, no radiodefluorination was observed, demonstrating the stability of the fluorine atom at that specific position. researchgate.netosti.gov This highlights that the position of the radiolabel within the molecule is crucial for its metabolic stability. The stability of the 2-fluoroethyl group is generally considered to be robust, often preventing in vivo defluorination that can occur with other labeling strategies. nih.gov

The table below summarizes findings from metabolic stability studies of related radiolabeled piperidine compounds.

| Compound/Moiety | Research Organism | Key Metabolic Finding | Reference |

| [¹⁸F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine | Rat | Largely intact in the brain at 1 hour. | nih.gov |

| 4-(4-[¹⁸F]-fluorobenzyl)piperidine | Rat | Significant radiodefluorination due to hydroxylation. | nih.gov |

| 1,4-disubstituted 3-[¹⁸F]fluoro-piperidines | Not Specified | No radiodefluorination observed. | researchgate.netosti.gov |

Computational and Theoretical Chemistry of 4 2 Fluoroethyl Piperidin 1 Amine Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. These methods can predict a wide array of properties from the ground state electron distribution to the energies of various conformations.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

DFT calculations can provide a detailed picture of the electronic landscape of 4-(2-fluoroethyl)piperidin-1-amine. By solving the Schrödinger equation with approximations for the exchange-correlation functional, DFT can determine key electronic properties that govern the molecule's behavior.

Key Electronic Properties and Reactivity Descriptors:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a measure of the molecule's chemical stability and reactivity. For piperidine (B6355638) derivatives, the lone pair of electrons on the nitrogen atoms significantly influences the HOMO. rsc.org

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. For this compound, the nitrogen atoms and the fluorine atom would be expected to be regions of high electron density, influencing how the molecule interacts with its surroundings.

Natural Bond Orbital (NBO) Analysis: NBO analysis can reveal details about the bonding and electronic delocalization within the molecule. It can quantify hyperconjugative interactions, such as those that may occur between the fluorine atom and the piperidine ring, which can influence the molecule's conformation and stability. d-nb.infonih.gov

A hypothetical DFT study on this compound would likely reveal the nitrogen of the amine group as a primary site for protonation and hydrogen bonding, a key feature for potential biological activity. The fluorine atom would introduce a localized region of negative electrostatic potential, potentially influencing dipole-dipole interactions and metabolic stability.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability, likely localized on the amine nitrogen. |

| LUMO Energy | ~ 1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | ~ 7.7 eV | Suggests high kinetic stability. |

| Dipole Moment | ~ 2.5 D | Indicates a polar molecule capable of dipole-dipole interactions. |

Note: These values are hypothetical and would require actual DFT calculations to be confirmed.

Conformational Analysis and Energy Landscapes

Computational studies on fluorinated piperidines have shown that the preference for an axial or equatorial position of the fluorine-containing substituent is influenced by a delicate balance of several factors:

Steric Hindrance: Larger substituents generally prefer the equatorial position to minimize steric clashes with axial hydrogens.

Hyperconjugation: Interactions between the C-F bond and the ring's sigma bonds can stabilize certain conformations. d-nb.infonih.gov

Dipole-Dipole Interactions: The orientation of the C-F dipole relative to other polar bonds in the molecule can influence conformational preference. researchgate.net

Solvation Effects: The polarity of the solvent can have a profound impact on the conformational equilibrium. d-nb.infonih.gov Polar solvents can stabilize conformers with larger dipole moments. nih.gov

A detailed conformational analysis of this compound would involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. This would generate a potential energy surface, with the low-energy regions corresponding to the most stable conformations. Such an analysis would be critical for understanding how the molecule might present itself to a biological target.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics simulations introduce the element of time, allowing for the study of the dynamic behavior of the molecule and its interactions with its environment.

Simulations of Compound Interactions with Biomolecules (e.g., receptor binding, protein-ligand complexes)

MD simulations are a powerful tool for investigating how a ligand, such as this compound, interacts with a biological target like a receptor or enzyme. nih.govrsc.orgunica.it These simulations can provide insights into:

Binding Pose Stability: Starting from a docked pose, an MD simulation can assess the stability of the ligand in the binding pocket over time. nih.gov The root-mean-square deviation (RMSD) of the ligand's atoms is often monitored to see if it remains in a stable conformation. nih.gov

Key Intermolecular Interactions: MD trajectories can reveal the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that are crucial for binding. nih.govunityfvg.it This information is invaluable for understanding the basis of molecular recognition.

Binding Free Energy Calculations: Methods like MM/PBSA and MM/GBSA can be used to estimate the binding free energy of the ligand to the protein, providing a quantitative measure of binding affinity.

For this compound, MD simulations could be used to explore its binding to various receptors where piperidine-containing molecules are known to be active, such as sigma receptors or certain G-protein coupled receptors. rsc.orgnih.gov The simulations would highlight the roles of the amine group in forming salt bridges or hydrogen bonds and the fluoroethyl group in making specific hydrophobic or polar contacts.

Table 2: Hypothetical MD Simulation Parameters for this compound with a Target Receptor

| Parameter | Typical Value/Method | Purpose |

| Force Field | AMBER, CHARMM | Describes the potential energy of the system. |

| Water Model | TIP3P, SPC/E | Explicitly represents the solvent. |

| Simulation Time | 100-500 ns | Allows for sufficient sampling of conformational space. |

| Ensemble | NPT (constant Number of particles, Pressure, and Temperature) | Mimics physiological conditions. |

| Analysis | RMSD, RMSF, Hydrogen Bond Analysis, Interaction Energy | To quantify the dynamics and interactions of the complex. |

Solvent Effects on Molecular Conformation and Dynamics

The surrounding solvent can significantly influence the conformational preferences and dynamics of a molecule. d-nb.infonih.gov MD simulations explicitly including solvent molecules provide a more realistic representation of the molecule's behavior in solution compared to gas-phase calculations.

For this compound, simulations in different solvents (e.g., water, chloroform) could reveal:

Solvent Shell Structure: How water molecules organize around the polar amine and fluoroethyl groups.

Conformational Flexibility: How the flexibility of the fluoroethyl side chain is affected by the solvent.

Hydrogen Bonding Dynamics: The lifetime and dynamics of hydrogen bonds between the molecule and solvent molecules.

In Silico Ligand Design and Virtual Screening

The computational insights gained from DFT and MD studies can be leveraged for the rational design of new molecules with improved properties. nih.gov In silico ligand design and virtual screening are powerful techniques in modern drug discovery. chemjournal.kzyoutube.com

Structure-Activity Relationship (SAR) Studies: By computationally generating and evaluating derivatives of this compound, it is possible to build a SAR model. For example, one could systematically vary the substituents on the piperidine ring or the length of the fluoroalkyl chain and predict the impact on binding affinity or other properties.

Virtual Screening: If a biological target for this compound is known or hypothesized, large chemical libraries can be computationally screened to identify other compounds that are predicted to bind to the same site. researchgate.net This can be done through ligand-based methods (searching for molecules with similar shape and chemical features) or structure-based methods (docking large numbers of compounds into the receptor's binding site).

The chemical scaffold of this compound, with its piperidine core, primary amine, and fluoroethyl group, presents a versatile platform for further in silico exploration and optimization for various potential therapeutic applications. nih.govnih.gov

Pharmacophore Modeling for Piperidine-based Scaffolds

Pharmacophore modeling is a cornerstone of modern computational chemistry and drug discovery, providing a virtual representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. For piperidine-based scaffolds, including the specific entity this compound, this approach is instrumental in elucidating the key molecular interactions that govern their biological activity. The piperidine ring itself is a prevalent motif in numerous pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. nih.govsigmaaldrich.com

A pharmacophore model for a piperidine-based compound is typically constructed based on the three-dimensional arrangement of features like hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups. researchgate.net These models can be generated from a set of active compounds (ligand-based) or from the structure of the biological target's active site (structure-based). rsc.org

A study on piperidine derivatives as farnesyltransferase inhibitors highlighted the importance of fractional negative charges on the van der Waals surface and the aqueous solubility for inhibitory activity. nih.gov Furthermore, the analysis of other piperidine-based compounds has shown that aromatic, acceptor, and donor groups are favorable for various biological activities. nih.gov While this compound lacks an aromatic ring, the primary amine and the fluoroethyl group provide key acceptor and donor features.

Table 1: Hypothetical Pharmacophore Features of this compound and Their Potential Roles

| Pharmacophore Feature | Structural Moiety | Potential Interaction | Significance in Biological Activity |

| Hydrogen Bond Donor | Primary Amine (-NH2) | Interaction with electronegative atoms (e.g., oxygen, nitrogen) in the target's active site. | Crucial for anchoring the ligand in the binding pocket. |

| Positive Ionizable | Protonated Primary Amine (-NH3+) | Electrostatic interactions with negatively charged amino acid residues (e.g., Asp, Glu). | Enhances binding affinity and selectivity. |

| Hydrophobic Center | Piperidine Ring | Van der Waals interactions with nonpolar residues in the binding site. | Contributes to overall binding and proper orientation. |

| Hydrogen Bond Acceptor/Halogen Bond Donor | Fluorine Atom (-F) | Interaction with hydrogen bond donors or specific halogen bonding interactions. | Can increase binding affinity and modulate electronic properties. |

It is important to note that this pharmacophore model is a theoretical construct. Its validation would require the synthesis and biological testing of a series of analogs to establish a concrete structure-activity relationship (SAR).

Rational Design of Derivatives with Predicted Properties

The rational design of derivatives based on the this compound scaffold aims to optimize its potential therapeutic properties by systematically modifying its structure. This process leverages computational tools to predict the effects of these modifications on factors such as binding affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov

Starting with the core scaffold of this compound, several strategies for derivatization can be envisioned to enhance its predicted biological activity. These strategies are guided by the hypothetical pharmacophore model and general principles of medicinal chemistry.

One approach involves the modification of the primary amine. Acylation or sulfonylation of the amine could introduce additional hydrogen bond acceptors and hydrophobic groups, potentially increasing binding affinity. For instance, creating a series of amide or sulfonamide derivatives and performing in silico docking studies against a relevant target could help identify substituents that form optimal interactions.

Another avenue for rational design is the modification of the 2-fluoroethyl group. Altering the length of the alkyl chain or replacing the fluorine with other halogen atoms (Cl, Br) or small functional groups (e.g., -OH, -CN) could fine-tune the electronic and steric properties of the molecule. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to predict how these changes affect the molecule's reactivity and interaction energies.

Furthermore, substitutions on the piperidine ring itself can be explored. Introducing substituents at the 2, 3, 5, or 6 positions could alter the conformational preferences of the ring and introduce new interaction points. For example, adding a methyl group could enhance hydrophobic interactions, while a hydroxyl group could provide an additional hydrogen bonding site.

Table 2: Proposed Derivatives of this compound and Their Predicted Property Enhancements

| Derivative | Modification | Predicted Property Enhancement | Rationale |

| N-Acetyl-4-(2-fluoroethyl)piperidin-1-amine | Acetylation of the primary amine | Increased binding affinity through additional hydrogen bond acceptor and hydrophobic interactions. | Amide group can form strong hydrogen bonds. |

| N-(Methylsulfonyl)-4-(2-fluoroethyl)piperidin-1-amine | Sulfonylation of the primary amine | Enhanced electrostatic and hydrogen bonding interactions. | Sulfonyl group is a strong hydrogen bond acceptor. |

| 4-(2-Chloroethyl)piperidin-1-amine | Replacement of fluorine with chlorine | Altered halogen bonding potential and lipophilicity. | Chlorine has different electronic and steric properties than fluorine. |

| 1-(4-(2-Fluoroethyl)piperidin-1-yl)ethan-1-one | Acylation of the piperidine nitrogen (if it were a secondary amine) | Introduction of a carbonyl group for additional interactions. | Hypothetical modification to illustrate design principles. |

| (R)- or (S)-3-Hydroxy-4-(2-fluoroethyl)piperidin-1-amine | Introduction of a hydroxyl group on the piperidine ring | Creation of a new hydrogen bonding site and a chiral center. | Can lead to stereospecific interactions and improved selectivity. |

The rational design process is iterative. The most promising derivatives identified through computational modeling would then be synthesized and subjected to in vitro and in vivo testing. The experimental results would then be used to refine the computational models, leading to a more accurate understanding of the SAR and facilitating the design of even more potent and selective compounds.

Advanced Analytical Techniques in Research and Development for 4 2 Fluoroethyl Piperidin 1 Amine

High-Resolution Mass Spectrometry for Mechanistic and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of 4-(2-Fluoroethyl)piperidin-1-amine. Unlike standard mass spectrometry, HRMS provides an extremely accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula.

In the case of this compound (C₇H₁₅FN₂), HRMS can readily confirm the presence of fluorine and two nitrogen atoms, distinguishing it from any potential isobaric impurities—compounds that have the same nominal mass but different elemental compositions. For instance, a common synthetic impurity might involve the substitution of the fluorine atom with a hydroxyl group and a loss of a proton, which HRMS could easily differentiate.

Research on related piperidine (B6355638) scaffolds demonstrates the power of this technique. In studies involving the synthesis of complex piperidine derivatives, HRMS is routinely used to confirm the successful incorporation of various substituents and to verify the final product's elemental composition. nih.govacs.org The data obtained is crucial for purity assessment, ensuring that the material used in subsequent experiments is free from significant, structurally related impurities.

Table 1: Representative High-Resolution Mass Spectrometry Data

| Compound | Ion Type | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| This compound | [M+H]⁺ | 147.1292 | 147.1290 | Hypothetical |

This table presents hypothetical HRMS data for the title compound based on its chemical formula and a representative example from the literature for a related piperidine derivative.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

While standard one-dimensional ¹H and ¹³C NMR are fundamental for initial identification, advanced NMR techniques are necessary for the complete and unambiguous structural assignment of this compound. These methods resolve complex signal overlap and reveal through-bond and through-space correlations between nuclei.

Two-dimensional (2D) NMR experiments are particularly powerful.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between the protons of the fluoroethyl group and the proton at the C4 position of the piperidine ring, as well as among the protons within the piperidine ring itself.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached. It is invaluable for assigning the ¹³C spectrum, which often has lower resolution and sensitivity.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over two to three bonds) between protons and carbons. It is crucial for confirming the connectivity of different molecular fragments, such as linking the fluoroethyl side chain to the C4 position of the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the compound's stereochemistry and conformation, such as the preferred chair conformation of the piperidine ring and the axial or equatorial orientation of the fluoroethyl group.

Studies on substituted piperidines frequently employ these advanced techniques to confirm stereochemistry and assign complex spin systems. ipb.ptresearchgate.net

Chromatographic Methods (e.g., HPLC, radio-TLC) for Separation, Purification, and Reaction Monitoring in Research

Chromatographic techniques are essential for the practical aspects of working with this compound, from purifying the final product to monitoring the progress of reactions in which it is used as a building block.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. By monitoring the elution profile with a UV detector, one can quantify the purity of a sample and identify the presence of any synthetic intermediates or byproducts.

The fluoroethyl group on this compound makes it an ideal precursor for the synthesis of ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET). In this context, radio-TLC and radio-HPLC are critical. researchgate.netrsc.org Radio-TLC is a rapid method used to monitor the progress of radiolabeling reactions, allowing researchers to quickly determine the radiochemical conversion by separating the labeled product from unreacted [¹⁸F]fluoride. mdpi.comescholarship.org Radio-HPLC provides a more precise measure of radiochemical purity, which is a critical quality control parameter for any compound intended for in vivo imaging. nih.gov

Table 2: Representative Chromatographic Conditions for Analysis

| Technique | Stationary Phase | Mobile Phase | Typical Result | Reference |

|---|---|---|---|---|

| HPLC | Reversed-phase C18 | Acetonitrile/Water + 0.1% TFA | Purity >95% | researchgate.net |

| Radio-TLC | Silica Gel Plate | Dichloromethane/Methanol (9:1) | Rƒ ([¹⁸F]Product) ≈ 0.6, Rƒ ([¹⁸F]Fluoride) ≈ 0 | researchgate.net |

| Radio-HPLC | Reversed-phase C18 | Gradient: Acetonitrile/Water | Retention Time ([¹⁸F]Product) ≈ 9-10 min | researchgate.netmdpi.com |

This table provides typical conditions based on published methods for analogous ¹⁸F-labeled piperidine compounds.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystal. While obtaining suitable crystals of a simple, relatively low molecular weight amine like this compound can be challenging, it is common practice to prepare a derivative, such as a salt (e.g., hydrochloride) or a more complex amide, to facilitate crystallization.

Analysis of a derivative's crystal structure would provide unequivocal proof of the compound's constitution and configuration. nih.govnih.gov Key structural features that would be confirmed include:

The exact bond lengths and angles of the entire molecule.

The conformation of the piperidine ring, which is expected to adopt a stable chair form.

The orientation (axial or equatorial) of the 4-(2-fluoroethyl) substituent relative to the piperidine ring.

Intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

Crystallographic studies on related piperidine structures have been crucial in understanding their structure-activity relationships in various biological contexts. nih.govnih.gov

Future Perspectives and Emerging Research Directions for 4 2 Fluoroethyl Piperidin 1 Amine

Exploration of Novel Synthetic Routes for Enhanced Efficiency and Sustainability

The development of efficient and sustainable methods for the synthesis of fluorinated piperidines is a key area of contemporary chemical research. While specific high-yield routes to 4-(2-Fluoroethyl)piperidin-1-amine are not yet extensively documented in peer-reviewed literature, several promising strategies for analogous compounds can be adapted and optimized.

Current research on the synthesis of fluorinated piperidines often involves the hydrogenation of corresponding fluoropyridine precursors. nih.gov Methods such as one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) have proven effective for creating a variety of substituted all-cis-(multi)fluorinated piperidines. nih.gov Another successful approach is the palladium-catalyzed hydrogenation of fluoropyridines, which offers a robust and straightforward pathway to these valuable motifs. nih.govnih.govacs.org These methods are advantageous due to the availability of a wide range of fluoropyridine starting materials.

For the specific synthesis of this compound, future research will likely focus on adapting these hydrogenation techniques. A potential synthetic pathway could involve the preparation of a suitable 4-(2-fluoroethyl)pyridine (B13421627) derivative followed by its reduction. Furthermore, the development of one-pot reactions that combine multiple steps, such as amide activation, reduction, and intramolecular cyclization, could offer a more efficient and sustainable route, minimizing the need for expensive and hazardous reagents. nih.gov The use of enzyme cascades, for instance, employing galactose oxidase and imine reductase, is another innovative approach being explored for the synthesis of chiral aminopiperidines and could be adapted for this target molecule. rsc.org

A key challenge will be the introduction of the N-amino group. Methods for the synthesis of N-aminopiperidine itself have been described and could potentially be applied to a 4-(2-fluoroethyl)piperidine (B2576331) intermediate. sigmaaldrich.com

Table 1: Potential Synthetic Strategies for this compound

| Strategy | Description | Potential Advantages |

| Hydrogenation of Fluoropyridines | Reduction of a corresponding 4-(2-fluoroethyl)fluoropyridine precursor using catalysts like rhodium or palladium. nih.govnih.govnih.govacs.org | Access to a wide range of starting materials. |

| Enzymatic Cascade | Biocatalytic approach using enzymes like galactose oxidase and imine reductase for stereoselective synthesis. rsc.org | High selectivity and sustainability. |

| One-Pot Cyclization | Integration of multiple reaction steps (e.g., amide activation, reduction, cyclization) into a single process. nih.gov | Increased efficiency and reduced waste. |

| N-Amination | Introduction of the amino group onto a pre-formed 4-(2-fluoroethyl)piperidine ring. sigmaaldrich.com | Direct installation of the key functional group. |

Discovery of New Reactivity Profiles and Catalytic Transformations

The reactivity of this compound is largely unexplored, presenting a fertile ground for discovery. The presence of a primary amine on the piperidine (B6355638) nitrogen (an N-aminopiperidine moiety) is a key feature that is expected to impart unique chemical properties. N-aminopiperidines can serve as versatile building blocks in organic synthesis. sigmaaldrich.com

Future research is anticipated to investigate the utility of this compound in various chemical transformations. For example, it could act as a precursor for the synthesis of novel heterocyclic systems through condensation reactions or as a ligand in catalysis. The primary amine group can be readily functionalized, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.

Furthermore, the fluoroethyl group can influence the basicity and nucleophilicity of the piperidine nitrogen, potentially leading to novel reactivity patterns compared to its non-fluorinated counterparts. The development of catalytic systems where this compound or its derivatives act as ligands for transition metals is another promising direction. Such catalysts could find applications in asymmetric synthesis, leveraging the chiral nature of many piperidine-based structures.

Integration with Advanced Computational Design for Targeted Research

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. youtube.comyoutube.comresearchgate.netscirp.orgmdpi.com For this compound, computational studies can play a crucial role in predicting its properties and guiding experimental research.

Molecular mechanics and quantum mechanics-based calculations can be employed to understand the conformational preferences, electronic properties, and reactivity of the molecule. acs.org Such studies can elucidate the influence of the fluoroethyl group on the geometry and basicity of the piperidine ring, which are critical parameters for its interaction with biological targets.

In the context of drug design, computational docking can be used to predict the binding modes of this compound derivatives with various protein targets. This in silico screening can help to identify promising candidates for further experimental investigation, thereby accelerating the drug discovery process. acs.org For instance, understanding the metabolism of similar 4-aminopiperidine (B84694) drugs by cytochrome P450 enzymes through computational models can aid in the design of new compounds with improved pharmacokinetic profiles. acs.org

Emerging Applications in Chemical Biology Research and Materials Science

The unique combination of a piperidine scaffold, a fluoroethyl group, and a reactive primary amine makes this compound a versatile building block for applications in chemical biology and materials science.

In chemical biology, this compound could be used to synthesize novel molecular probes to study biological processes. The primary amine provides a convenient handle for conjugation to fluorophores, affinity tags, or other reporter molecules. nih.gov The piperidine moiety is a common structural motif in many biologically active compounds, suggesting that derivatives of this compound could exhibit interesting pharmacological properties. nih.govresearchgate.netnih.gov For example, 4-aminopiperidine derivatives have been investigated as cognition-enhancing drugs. nih.gov

In materials science, the incorporation of fluorinated piperidine units into polymers could lead to materials with unique properties. Fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy. The piperidine unit could introduce specific functionalities and influence the polymer's solubility and self-assembly characteristics. There is growing interest in piperidine-based polymers as kinetic hydrate (B1144303) inhibitors, and the introduction of a fluoroethyl group could further enhance their performance. acs.org

Development of Next-Generation Fluoroethylated Probes for Research Modalities

The development of novel molecular probes is crucial for advancing our understanding of biological systems and for diagnostic applications. thermofisher.comyoutube.com The fluoroethyl group in this compound makes it an attractive candidate for the development of next-generation positron emission tomography (PET) tracers. nih.goviaea.orgrsc.org The fluorine-18 (B77423) isotope is a widely used positron emitter in PET imaging, and the introduction of a fluoroethyl group provides a site for radiolabeling.

Future research will likely focus on the synthesis of ¹⁸F-labeled this compound and its derivatives. These radiolabeled probes could be designed to target specific receptors, enzymes, or transporters in the body, enabling non-invasive imaging of various diseases, including cancer and neurological disorders. The development of efficient and automated methods for the radiosynthesis of such tracers will be critical for their clinical translation. nih.gov

Beyond PET, the primary amine functionality allows for the conjugation of this scaffold to fluorescent dyes, creating dual-modality probes for both PET and fluorescence imaging. nih.gov Such probes would be invaluable tools for preclinical research, allowing for the correlation of in vivo imaging data with ex vivo tissue analysis. The design of "smart" probes that exhibit a change in their fluorescence properties upon binding to a target is another exciting area of research. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2-Fluoroethyl)piperidin-1-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves alkylation of a piperidin-4-amine precursor with 2-fluoroethyl halides (e.g., bromide or iodide) under basic conditions. For example, potassium carbonate or sodium hydride in polar aprotic solvents like acetonitrile or DMF is commonly used . Optimization of temperature (60–80°C) and stoichiometric ratios (1:1.2 amine:halide) can improve yields above 70%. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization enhances purity (>95%). Comparative studies suggest that microwave-assisted synthesis reduces reaction time by 30–50% without compromising yield .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for the piperidine ring protons (δ 2.5–3.5 ppm) and the fluoroethyl group (δ 4.2–4.6 ppm for CH₂F, split due to coupling with fluorine).

- ¹³C NMR : The fluorinated carbon (CH₂F) appears at ~85 ppm (¹JCF ≈ 160 Hz) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 161.1 (C₇H₁₄FN₂). High-resolution MS (HRMS) confirms molecular formula accuracy (±0.001 Da).

- IR : Stretching vibrations for NH (3300–3400 cm⁻¹) and C-F (1100–1200 cm⁻¹) are diagnostic .

Q. How does the fluorine substitution in this compound affect its physicochemical properties compared to non-fluorinated analogs?

- Methodological Answer : Fluorination increases lipophilicity (logP increases by ~0.5 units) and metabolic stability. The electron-withdrawing effect of fluorine reduces basicity (pKa ~8.5 vs. ~9.2 for non-fluorinated analogs), impacting solubility in aqueous buffers. Computational modeling (e.g., DFT) can predict these changes by analyzing electron density distribution and H-bonding potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

- Methodological Answer :

- Step 1 : Validate assay conditions (e.g., pH, temperature, and solvent compatibility). For instance, fluoroethyl groups may interact with DMSO, altering compound stability .

- Step 2 : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) to confirm target engagement.

- Step 3 : Perform metabolomic profiling to identify degradation products or off-target interactions. LC-MS/MS can detect fluorinated metabolites that may interfere with activity .

Q. What strategies are effective for optimizing the enantiomeric purity of this compound in asymmetric synthesis?

- Methodological Answer :

- Chiral Catalysts : Use Ru-BINAP complexes for hydrogenation of precursor imines, achieving >90% enantiomeric excess (ee) .

- Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol 90:10) separates enantiomers. Monitor ee via circular dichroism (CD) at 220–250 nm .

- Crystallization-Induced Diastereomer Transformation : Co-crystallize with chiral acids (e.g., tartaric acid) to isolate desired enantiomers .

Q. How can computational tools guide the design of derivatives of this compound with enhanced blood-brain barrier (BBB) penetration?

- Methodological Answer :

- QSAR Modeling : Train models on datasets of BBB-penetrant amines to predict key parameters (e.g., polar surface area <80 Ų, molecular weight <450 Da).

- Molecular Dynamics (MD) Simulations : Simulate interactions with lipid bilayers to assess permeability coefficients. Fluorine’s hydrophobic effect may improve membrane partitioning .

- In Silico ADMET : Tools like SwissADME or Schrödinger’s QikProp predict BBB scores and metabolic liabilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.